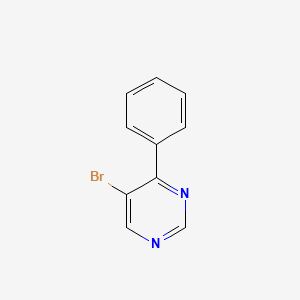

5-Bromo-4-phenylpyrimidine

Description

Contextualization within Pyrimidine (B1678525) Chemistry

The pyrimidine ring is a fundamental nitrogen-containing heterocycle that forms the core structure of numerous biologically indispensable molecules. ajpp.in It is most famously a component of the nucleobases cytosine, thymine, and uracil, which are essential building blocks of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). ajpp.in Beyond its role in genetics, the pyrimidine scaffold is present in a wide array of natural and synthetic compounds exhibiting diverse biological activities. These include vitamin B1 (thiamine) and various therapeutic agents. ajpp.in Pyrimidine derivatives have been developed as anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic agents, highlighting the privileged nature of this scaffold in drug discovery. ajpp.in The chemical reactivity of the pyrimidine ring can be finely tuned by the introduction of various substituents, allowing chemists to modulate the electronic properties and biological interactions of the resulting molecules.

Significance and Research Trajectory of 5-Bromo-4-phenylpyrimidine

This compound serves as a crucial intermediate in the synthesis of a variety of substituted pyrimidines. Historically, its preparation was noted as a multi-step process. google.com However, methods involving the direct bromination of 4-phenylpyrimidine (B189444) have also been developed. One such process involves heating 4-phenylpyrimidine hydrochloride with bromine in an aromatic solvent like nitrobenzene. google.com This direct approach, while seemingly straightforward, required careful control, as early researchers noted the vulnerability of the phenyl group to attack by brominating agents under certain conditions. google.com

The primary significance of this compound in academic and industrial research lies in its utility as a synthetic precursor. The bromine atom at the C5 position is a particularly useful functional handle for introducing further molecular complexity. It readily participates in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.netorganic-chemistry.org This reaction allows for the coupling of the pyrimidine core with various aryl or heteroaryl boronic acids, providing access to a library of 5-aryl-4-phenylpyrimidine derivatives. researchgate.netmdpi.com These products are themselves valuable in various research areas, including the synthesis of compounds relevant to forensic chemistry. researchgate.net

In the field of medicinal chemistry, this compound and its derivatives are instrumental in the development of protein kinase inhibitors. google.com Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. google.comnih.gov Researchers have used 5-bromo-pyrimidine scaffolds as a starting point to synthesize potent and selective inhibitors. For example, derivatives of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine have been synthesized and identified as novel inhibitors of UNC51-like kinase 1 (ULK1), a kinase that initiates autophagy and is overexpressed in non-small cell lung cancer (NSCLC). nih.gov One such derivative, compound 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine), showed strong inhibitory activity against ULK1 and induced apoptosis in cancer cells, marking it as a promising candidate for future therapeutic development. nih.gov The 5-bromo substituent is often considered a key feature, as it can be positioned near the gatekeeper residue of a kinase's binding pocket, influencing inhibitor selectivity. acs.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3543-46-2 | sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C₁₀H₇BrN₂ | sigmaaldrich.comsynquestlabs.com |

| Molecular Weight | 235.08 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | SDPYFZLDWYNXJF-UHFFFAOYSA-N | sigmaaldrich.com |

| Synonyms | 5-Bromo-4-phenyl-1,3-diazine, (5-Bromopyrimidin-4-yl)benzene | synquestlabs.com |

Table 2: Selected Research Applications of this compound

| Research Area | Application | Key Findings | Source |

| Organic Synthesis | Intermediate for Suzuki-Miyaura cross-coupling reactions. | Efficiently couples with arylboronic acids to form 5-aryl-4-methylpyrimidines, useful in forensic chemistry and materials science. | researchgate.net |

| Medicinal Chemistry | Scaffold for kinase inhibitors. | Derivatives act as potent inhibitors of UNC51-like kinase 1 (ULK1), showing potential for non-small cell lung cancer therapy. | nih.gov |

| Medicinal Chemistry | Precursor for fungicidal compounds. | The compound itself has been noted to possess fungicidal activity against certain species like Trichophyton mentagrophytes. | google.com |

| Chemical Process Development | Starting material for substituted pyrimidines. | Used in the synthesis of substituted 5-pyrimidinemethanols, which have applications as fungicides or plant growth regulators. | google.com |

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDPYFZLDWYNXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355797 | |

| Record name | 5-bromo-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3543-46-2 | |

| Record name | 5-bromo-4-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromo 4 Phenylpyrimidine and Its Derivatives

Direct Bromination Strategies

Direct bromination presents a straightforward approach to introducing a bromine atom onto the pyrimidine (B1678525) ring.

Bromination of 4-Phenylpyrimidine (B189444) Hydrogen Halide Salts

A notable method for the direct bromination of 4-phenylpyrimidine involves the use of its hydrogen halide addition salts. google.com This process is applicable to a range of nitrogen-containing heterocycles, including 4-phenylpyrimidine. google.com The reaction is typically carried out by adding bromine to a heated mixture of the pyrimidine hydrogen halide salt and an aromatic organic solvent that is substantially inert to bromine under the reaction conditions. google.com

The process involves suspending the hydrogen halide salt, such as pyrimidine hydrochloride, in a suitable solvent like nitrobenzene. google.com This mixture is then heated to a temperature between 125°C and 135°C. google.com Bromine is added to the heated suspension over a period of 30 to 90 minutes, allowing for a controlled reaction. google.com The reaction mixture is maintained at this temperature for an additional two to six hours to ensure completion. google.com

A key aspect of this method is the solubility of the intermediates. The initial pyrimidine hydrogen halide is insoluble in the aromatic solvent, while the complex formed between the pyrimidine salt and bromine is soluble. The final product, the 5-bromopyrimidine (B23866) hydrogen halide salt, is substantially insoluble, facilitating its separation. google.com

Challenges in Direct Bromination due to Phenyl Group Reactivity

A significant challenge in the direct bromination of 4-phenylpyrimidine is the reactivity of the phenyl group. The phenyl substituent is vulnerable to attack by brominating agents, which can lead to undesired side products. google.com This vulnerability makes direct bromination methods less suitable for the synthesis of 5-bromo-4-phenylpyrimidine, often necessitating alternative strategies to achieve the desired product with good yield and purity. google.com Research has indicated that under certain direct bromination conditions, a mixture of the starting material and the desired this compound is obtained. google.com

Multi-Step Synthetic Routes

To overcome the challenges of direct bromination, multi-step synthetic pathways have been developed.

Preparation of 5-Bromopyrimidine as a Key Intermediate

The synthesis of 5-bromopyrimidine is a crucial step in many synthetic routes leading to more complex pyrimidine derivatives. google.com This intermediate is valuable in the preparation of compounds with pharmaceutical and agricultural applications. google.com

One method for synthesizing 5-bromopyrimidine involves the condensation of 2-bromo-1,1,3,3-tetraethoxypropane with formamide (B127407). google.com This process begins with the bromination of 1,1,3,3-tetraethoxypropane (B54473) to produce the 2-bromo derivative. google.com The resulting 2-bromo-1,1,3,3-tetraethoxypropane is then condensed with formamide in the presence of ammonium (B1175870) formate (B1220265) and water to yield 5-bromopyrimidine. google.com An alternative approach involves reacting 2-bromo-1,1,3,3-tetraethoxypropane with formamide, which has been reported to yield 5-bromopyrimidine, albeit with varying success. google.com

Reaction of Pyrimidine Hydrochloride with Bromine

The direct bromination of pyrimidines can be a challenging process. A historically significant method involves the reaction of pyrimidine hydrochloride with bromine at high temperatures. google.com In this procedure, a mixture of the two reactants is heated in an oil bath at approximately 160°C for about three hours, resulting in a solid mass. google.com The target compound, 5-bromopyrimidine hydrobromide, is then isolated by sublimation under vacuum as the temperature is increased to 250°C. google.com Subsequent treatment with a sodium bisulfite solution, alkalinization with potassium hydroxide, and extraction with chloroform (B151607) yields the final product. google.com

However, this high-temperature, solvent-free method was found to be less suitable for substrates like 4-phenylpyrimidine, as the phenyl group is susceptible to attack by brominating agents under such aggressive conditions. google.com An improved process, adaptable for commercial scale-up, involves using an aromatic organic solvent that is substantially inert to bromine under the reaction conditions. google.com This method is applicable to the bromination of 4-phenylpyrimidine. google.com

The process involves suspending the pyrimidine hydrogen halide salt (hydrochloride is preferred) in a solvent such as nitrobenzene, o-dichlorobenzene, or benzonitrile. google.com The mixture is heated to a temperature range of 125°C to 135°C. google.com Bromine is then added gradually to the heated mixture over a period of 30 to 90 minutes, which allows for a controlled reaction. google.com The reaction is maintained at this temperature for an additional two to six hours to ensure completion. google.com This solvent-based approach provides a more facile and scalable synthesis for 5-bromopyrimidine and its derivatives. google.com

| Parameter | Details | Source |

| Starting Material | Pyrimidine Hydrochloride or 4-Phenylpyrimidine Hydrochloride | google.com |

| Reagent | Bromine (Br₂) | google.com |

| Solvent | Nitrobenzene, o-dichlorobenzene, or benzonitrile | google.com |

| Temperature | 125°C - 135°C | google.com |

| Reaction Time | 2.5 - 7.5 hours (including addition time) | google.com |

Synthesis of 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine

The synthesis of 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine is a key transformation, creating a versatile intermediate for further functionalization. The primary method involves the direct bromination of its non-brominated precursor.

A common and effective method for synthesizing 5-Bromo-4-methoxy-6-methyl-2-phenylpyrimidine is the bromination of 4-Methoxy-6-methyl-2-phenylpyrimidine using N-bromosuccinimide (NBS) as the brominating agent. smolecule.com NBS is a convenient source of electrophilic bromine and is widely used for halogenating aromatic and heterocyclic systems. organic-chemistry.orgmasterorganicchemistry.com The reaction is typically performed in a solvent like dichloromethane (B109758) at room temperature. smolecule.com For industrial-scale production, this process can be adapted for continuous flow reactors, which can enhance yield and efficiency while minimizing byproducts.

| Parameter | Details | Source |

| Starting Material | 4-Methoxy-6-methyl-2-phenylpyrimidine | smolecule.com |

| Reagent | N-bromosuccinimide (NBS) | smolecule.com |

| Initiator (Optional) | Azobisisobutyronitrile (AIBN) may be used as a radical initiator | smolecule.com |

| Solvent | Dichloromethane | smolecule.com |

| Temperature | Room Temperature | smolecule.com |

| Purification | Recrystallization and chromatography | smolecule.com |

Preparation of 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine

2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine, also known as Bropirimine, is an immunomodulator with significant biological activity. chemicalbook.com Its synthesis can be achieved through several strategic routes, starting from different raw materials. These routes typically involve the construction of the core pyrimidine ring followed by a bromination step, or the use of a pre-brominated building block.

This advanced route relies on directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.org The synthesis begins with a suitable precursor, such as 2-amino-4-hydroxy-6-phenylpyrimidine (B112792). At low temperatures (e.g., -70°C), an organolithium reagent like n-butyllithium is used to deprotonate the C-5 position of the pyrimidine ring, forming a highly reactive organolithium intermediate. acs.orgresearchgate.net This intermediate is then "trapped" by an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to introduce the bromine atom specifically at the 5-position. acs.org The low temperature is crucial to maintain the stability of the organolithium species and control the reaction's selectivity. acs.org

This synthetic pathway builds the pyrimidine ring from acyclic precursors. The strategy involves a condensation reaction. Phenylacetone can be reacted with diethyl carbonate in the presence of a strong base to form a β-keto ester intermediate. This intermediate is then condensed with a guanidine-containing reagent (e.g., guanidine (B92328) hydrochloride) to form the 2-amino-4-hydroxy-6-phenylpyrimidine ring. The final step is the regioselective bromination of the C-5 position, typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile (B52724) or dichloromethane. chemicalbook.com

| Step | Description | Key Reagents | Source (Principle) |

| 1 | Formation of β-keto ester | Phenylacetone, Diethyl Carbonate, Strong Base (e.g., NaOEt) | bibliomed.org |

| 2 | Pyrimidine Ring Formation | β-keto ester intermediate, Guanidine Hydrochloride | ajpp.inekb.eg |

| 3 | Bromination | 2-Amino-4-hydroxy-6-phenylpyrimidine, N-Bromosuccinimide (NBS) | chemicalbook.com |

Similar to Route II, this method constructs the pyrimidine scaffold from fundamental building blocks. First, ethyl acetoacetate (B1235776) is acylated with benzoyl chloride, typically under basic conditions, to produce ethyl benzoylacetate, a 1,3-dicarbonyl compound. This compound is a classic precursor for pyrimidine synthesis. bibliomed.org The subsequent condensation of ethyl benzoylacetate with guanidine nitrate (B79036) or hydrochloride in the presence of a base like sodium ethoxide leads to the formation of the 2-amino-4-hydroxy-6-phenylpyrimidine core. bibliomed.orgekb.eg The final step, as in the previous route, is the selective bromination at the C-5 position using an appropriate brominating agent like NBS. chemicalbook.com

| Step | Description | Key Reagents | Source (Principle) |

| 1 | Formation of 1,3-dicarbonyl | Ethyl Acetoacetate, Benzoyl Chloride, Base | bibliomed.org |

| 2 | Pyrimidine Ring Formation | Ethyl benzoylacetate, Guanidine Hydrochloride/Nitrate, Base | bibliomed.orgekb.eg |

| 3 | Bromination | 2-Amino-4-hydroxy-6-phenylpyrimidine, N-Bromosuccinimide (NBS) | chemicalbook.com |

Synthesis of 5-Bromomethyl-4-methyl-2-phenylpyrimidine

A key derivative, 5-bromomethyl-4-methyl-2-phenylpyrimidine, is synthesized through the specific bromination of a methyl group on the pyrimidine ring. This transformation highlights a selective method for introducing a reactive bromomethyl handle, which is valuable for further functionalization.

Reaction of 4,5-dimethyl-2-phenylpyrimidine (B38779) with N-bromosuccinimide (NBS)

The synthesis of 5-bromomethyl-4-methyl-2-phenylpyrimidine is effectively achieved through the reaction of 4,5-dimethyl-2-phenylpyrimidine with N-bromosuccinimide (NBS). prepchem.com NBS is a widely used reagent for allylic and benzylic brominations, acting as a source of bromine radicals under specific conditions. masterorganicchemistry.comnih.gov In this particular synthesis, the reaction is initiated by dibenzoyl peroxide and irradiated with a daylight lamp, which facilitates the radical halogenation process. prepchem.com

The procedure involves dissolving 4,5-dimethyl-2-phenylpyrimidine in carbon tetrachloride (CCl₄), followed by the addition of NBS and a catalytic amount of dibenzoyl peroxide. The mixture is then heated to boiling for a short period while being irradiated. prepchem.com The reaction proceeds until the NBS is consumed, which can be observed by its conversion to the less dense succinimide (B58015). prepchem.com Following the reaction, the succinimide byproduct is filtered off, and the product is isolated from the filtrate. This method results in a high yield of 5-bromomethyl-4-methyl-2-phenylpyrimidine. prepchem.com

Table 1: Reaction Details for the Synthesis of 5-Bromomethyl-4-methyl-2-phenylpyrimidine

| Parameter | Details |

|---|---|

| Starting Material | 4,5-dimethyl-2-phenylpyrimidine |

| Reagent | N-bromosuccinimide (NBS) |

| Initiator | Dibenzoyl peroxide |

| Solvent | Carbon tetrachloride (CCl₄) |

| Conditions | Boiling temperature, irradiation with a daylight lamp |

| Product | 5-Bromomethyl-4-methyl-2-phenylpyrimidine |

| Yield | ~92% |

| Reference | prepchem.com |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. In the context of pyrimidine synthesis, this translates to the use of greener solvents, recyclable catalysts, and reaction designs that minimize waste and energy consumption, such as one-pot multicomponent reactions. orgchemres.orgresearchgate.net

Catalytic Methods for Pyrimidine Ring Formation

The formation of the pyrimidine ring itself can be achieved through various catalytic methods that align with green chemistry principles. These methods often involve cycloaddition or condensation reactions using catalysts that are efficient, reusable, and environmentally friendly. mdpi.com

Several innovative catalytic systems have been developed. For instance, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), can function as both a green solvent and a catalyst for pyrimidine synthesis. orgchemres.org Thiamine hydrochloride (Vitamin B1) has been employed as an inexpensive and readily available catalyst for synthesizing pyrimidine derivatives in water, an environmentally benign solvent. rsc.org Another green approach utilizes sodium lauryl sulfate (B86663) (SDS) as a catalyst in aqueous media for the three-component reaction of an aromatic aldehyde, malononitrile, and a substituted aminopyrimidine, which simplifies work-up and avoids hazardous organic solvents. scispace.com Other reported catalysts include triflic acid, copper(II), and various organocatalysts like 4,4′-trimethylenedipiperidine, which can be reused multiple times without a significant loss of activity. mdpi.combohrium.com

Table 2: Examples of Green Catalytic Systems for Pyrimidine Synthesis

| Catalyst System | Reaction Type | Solvent | Key Advantages | Reference(s) |

|---|---|---|---|---|

| Choline Chloride:Urea (DES) | Three-component reaction | Deep Eutectic Solvent (itself) | Green solvent and catalyst, cost-effective, simple procedure. | orgchemres.org |

| Thiamine Hydrochloride (VB₁) | Multicomponent reaction | Water | Inexpensive, readily available catalyst, environmentally benign solvent. | rsc.org |

| Sodium Lauryl Sulfate (SDS) | Three-component reaction | Water | Mild conditions, easy work-up, environmental friendliness. | scispace.com |

| 4,4′-Trimethylenedipiperidine | One-pot multi-component reaction | Water/Ethanol or Solvent-free | Reusable organocatalyst, metal-free, short reaction time. | bohrium.com |

One-Pot Syntheses for Derivatives

The synthesis of pyrimidine derivatives has greatly benefited from one-pot multicomponent strategies. A notable example is the synthesis of dihydropyrimidinones through a three-component reaction of an acetylacetone, a benzaldehyde (B42025) derivative, and ammonium acetate (B1210297) in a deep eutectic solvent, where the urea component of the solvent also acts as a reactant. orgchemres.org Another approach involves the catalyst-free, one-pot synthesis of novel pyrimidine derivatives by reacting 2-amino-4-hydrazinyl-6-methoxy pyrimidine with phenyl isothiocyanate derivatives. mdpi.com This method is environmentally and economically favorable by reducing reaction steps and eliminating the need for metal catalysts. mdpi.com Furthermore, the use of water as a green solvent has been successfully applied in the one-pot synthesis of complex fused pyrimidine systems, such as isoxazolo[4′,5′:5,6]pyrido[2,3-d]pyrimidines. bohrium.com These methods highlight the efficiency and sustainability of one-pot reactions in generating molecular diversity.

Table 3: Examples of One-Pot Syntheses for Pyrimidine Derivatives

| Reaction Type | Reactants | Solvent/Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Three-component reaction | Acetylacetone, Benzaldehyde derivatives, Ammonium acetate | Deep Eutectic Solvent (ChCl:Urea) | Green solvent, urea acts as a reactant, good to excellent yield. | orgchemres.org |

| Two-stage, one-pot reaction | 2-amino-4-chloro-6-methoxypyrimidine, Hydrazine hydrate, Phenyl isothiocyanate derivatives | Ethanol | Catalyst-free, minimizes waste, environmentally and economically favorable. | mdpi.com |

| Three-component reaction | Aromatic aldehyde, Malononitrile, 6-amino-4-hydroxy-2-mercaptopyrimidine | Water with SDS catalyst | Milder reaction conditions, simple work-up, environmentally friendly. | scispace.com |

Reaction Mechanisms and Transformations of 5 Bromo 4 Phenylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for 5-bromo-4-phenylpyrimidine. The electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring activate the carbon atoms towards nucleophilic attack, facilitating the displacement of the bromine atom.

Reactions with Enolate Anions (SRN1 Mechanism)

The reaction of this compound with enolate anions, such as those derived from acetone (B3395972) and acetophenone (B1666503), in liquid ammonia (B1221849) can proceed through a radical nucleophilic substitution mechanism, specifically the SRN1 mechanism. researchgate.net

When this compound reacts with the enolate anion of acetone in liquid ammonia, the primary product is 5-acetonyl-4-phenylpyrimidine. Similarly, reaction with the enolate anion of acetophenone yields 5-phenacyl-4-phenylpyrimidine. researchgate.net These reactions are indicative of a C-C bond formation at the C-5 position of the pyrimidine ring.

Table 1: Products of SRN1 Reactions of this compound with Enolate Anions researchgate.net

| Reactant | Enolate Source | Product |

| This compound | Acetone | 5-Acetonyl-4-phenylpyrimidine |

| This compound | Acetophenone | 5-Phenacyl-4-phenylpyrimidine |

In addition to the SRN1 pathway, studies on related pyrimidine systems have shown that nucleophilic addition can also occur across the azomethine bonds of the pyrimidine ring. wur.nl For instance, the reaction of 5-bromopyrimidine (B23866) with butyl lithium resulted in addition across the azomethine bond rather than a simple lithium-bromine exchange. wur.nl While not explicitly detailed for the reaction of this compound with enolates in the search results, the possibility of competing addition reactions to the N(1)-C(6) or N(3)-C(4) double bonds should be considered as a potential side reaction or alternative pathway, depending on the specific reaction conditions and the nature of the nucleophile.

Nucleophilic Aromatic Substitution with Phenols

The pyrimidine ring is electron-deficient in nature, making it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is the basis for replacing the bromine atom at the C5 position with various nucleophiles. The general mechanism for SNAr on an activated aryl halide involves two main steps: the nucleophile attacks the carbon bearing the leaving group to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.org For a reaction to proceed readily, the aromatic ring is typically activated by strongly electron-withdrawing groups at the ortho or para positions. libretexts.org

In the context of this compound, the pyrimidine ring itself provides activation. Research has been conducted on derivatives such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, which are synthesized to act as inhibitors for biological targets like the ULK1 kinase. nih.gov

Detailed mechanistic studies, particularly concerning a concerted SNAr pathway, have been reported for heterocyclic systems structurally related to pyrimidines. Specifically, research into the reaction of 5-bromo-1,2,3-triazines with phenols has revealed a C5-selective and concerted SNAr mechanism. nih.govacs.org In this non-classic mechanism, computational studies suggest that the substitution occurs in a single step without forming a stable Meisenheimer intermediate. acs.org This specific concerted pathway has been documented for the 1,2,3-triazine (B1214393) core. nih.govacs.org While this provides insight into the reactivity of electron-deficient brominated heterocycles, the available literature does not explicitly confirm this exact concerted mechanism for this compound itself.

The synthetic utility of SNAr products is demonstrated by the transformations of 5-aryloxy-1,2,3-triazines. These compounds, formed from the nucleophilic substitution of 5-bromo-1,2,3-triazine (B172147) with phenols, serve as valuable precursors for synthesizing other important heterocycles. nih.govacs.org They can be converted into biologically significant 3-aryloxy-pyridines in a one-pot, metal-free manner. acs.org This transformation highlights a powerful strategy where one heterocyclic system is used as a scaffold to build another. It is important to note that this specific transformation originates from the 1,2,3-triazine ring system, not the pyrimidine ring of the title compound. acs.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated pyrimidines, reactions like the Suzuki-Miyaura coupling are particularly valuable for introducing aryl groups. While specific studies focusing solely on this compound are not extensively detailed in the provided results, the reactivity of similar substrates is well-documented. For instance, various palladium-catalyzed cross-coupling reactions have been successfully performed on bromo-naphthalene precursors to generate diverse chemical libraries. nih.gov

In the realm of pyrimidines, Suzuki-Miyaura reactions of 4,6-dichloropyrimidines with arylboronic acids have been studied, demonstrating that palladium catalysts can efficiently facilitate the formation of aryl-pyrimidine bonds. researchgate.net Furthermore, an efficient palladium-catalyzed cross-coupling method has been developed for 5-bromo-1,2,3-triazine, a related N-heterocycle, which can subsequently be transformed into pyrimidine derivatives. uzh.ch These examples underscore the potential of this compound to undergo similar palladium-catalyzed transformations to introduce a second phenyl group or other aryl substituents.

Cyclocondensation and Ring Transformations

The synthesis of hybrid molecules that embed both pyrimidine and thiazole (B1198619) moieties is an area of significant interest. A key transformation in this field is the cyclocondensation reaction to form 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-ones. niscpr.res.inresearchgate.net This synthesis does not start directly from this compound but from a related derivative, 5-(2-bromoacetyl)-3,4-dihydro-4-phenylpyrimidine-2(1H)-one. niscpr.res.inresearchgate.netniscpr.res.in

The process involves an efficient cyclocondensation of the 5-(2-bromoacetyl) derivative with thiourea (B124793) in refluxing ethanol. niscpr.res.inresearchgate.net This reaction proceeds in high yield to furnish the target aminothiazolyl dihydropyrimidinone hybrids. researchgate.net The key substrates for this cyclocondensation are dihydropyrimidine (B8664642) carboxylates and their bromo derivatives. niscpr.res.inresearchgate.net The reaction has been optimized to overcome previous challenges such as low yields and difficult product isolation. niscpr.res.in

| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| 5-(2-bromoacetyl)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one | Thiourea | Ethanol | 6-10 hours (reflux) | 66% |

The structure of the resulting product, 5-(2-aminothiazol-4-yl)-3,4-dihydro-6-methyl-4-phenylpyrimidin-2(1H)-one, was confirmed through various spectroscopic methods, including IR, ¹H NMR, ¹³C NMR, and mass spectrometry. niscpr.res.in This synthetic route highlights how a bromoacetyl-substituted dihydropyrimidine can be effectively transformed into a more complex, fused heterocyclic system.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

While specific, experimentally derived ¹H NMR spectral data (chemical shifts and coupling constants) for 5-Bromo-4-phenylpyrimidine in standard solvents like CDCl₃ or DMSO-d₆ are not detailed in the available search results, general expectations can be inferred. The spectrum would feature signals corresponding to the two protons on the pyrimidine (B1678525) ring and the five protons of the phenyl group. The chemical shifts of the pyrimidine protons would be influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The phenyl protons would exhibit characteristic multiplets in the aromatic region of the spectrum.

Detailed experimental ¹³C NMR data for this compound is not available in the provided search results. A typical proton-decoupled ¹³C NMR spectrum would be expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule, unless there is an accidental overlap of signals. The carbon atoms of the pyrimidine ring would appear at chemical shifts influenced by the adjacent nitrogen and bromine atoms, while the phenyl group carbons would resonate in the typical aromatic range (approx. 120-140 ppm). The carbon atom bonded to the bromine (C-5) would be significantly affected.

Proton Magnetic Resonance (PMR) studies have been instrumental in investigating the interaction of this compound with strong nucleophiles, particularly in liquid ammonia (B1221849). Research has shown that when 5-bromo-4-R-pyrimidines (where R=Phenyl) are treated with potassium amide (KNH₂) in liquid ammonia, they form covalent σ-adducts. wur.nlrsc.org

The formation of these adducts is indicated by significant upfield shifts (ranging from 2.2 to 4.5 ppm) in the PMR spectrum for the ring protons. wur.nl This shift is a result of the change in hybridization from sp² to sp³ at the carbon atom where the nucleophile attaches, leading to a loss of ring aromaticity. wur.nl For this compound, the addition of the amide ion (NH₂⁻) occurs at the C-6 position. wur.nl

In the presence of a small excess of amide ions, the signal for the proton at the newly formed tetrahedral center (H-6) appears as a triplet, which is due to spin-spin coupling with the two protons of the added amino group. However, when a larger excess of potassium amide is used, this triplet collapses into a singlet. This collapse is attributed to a rapid proton exchange in the amino group, which leads to spin decoupling. wur.nl These adducts have been found to be stable in the solution at -70°C for several days. wur.nl

Mass Spectrometry (MS)

While specific experimental mass spectra for this compound are not provided in the search results, the technique is mentioned as a standard characterization method. wur.nl The molecular formula of the compound is C₁₀H₇BrN₂. The theoretical monoisotopic mass is 233.9793 Da.

A key feature in the mass spectrum of a bromo-compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). Consequently, the molecular ion in the mass spectrum would appear as a pair of peaks of almost equal intensity: the M+ peak and the M+2 peak, separated by two mass-to-charge units. This characteristic 1:1 isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

Experimentally recorded IR spectra for this compound are not detailed in the available search results. However, based on its structure, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching vibrations within the pyrimidine and phenyl rings, and C-Br stretching. The NIST WebBook does provide an IR spectrum for the parent compound, 5-bromopyrimidine (B23866), which could offer some comparative insight into the vibrations of the brominated pyrimidine core. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption data (λmax) for this compound is not available in the reviewed literature. Generally, pyrimidine and its derivatives exhibit absorption bands in the UV region corresponding to π → π* and n → π* electronic transitions. nih.gov The phenyl substituent, being a chromophore itself, would influence the absorption maxima, likely causing a bathochromic (red) shift compared to the unsubstituted pyrimidine ring. The exact position and intensity of these bands would depend on the solvent used. nih.gov Studies on other complex pyrimidine derivatives show absorption maxima in the range of 270-280 nm, but this can vary significantly with substitution.

Chromatographic Techniques for Purity Assessment

The purity of this compound is critical for its application as an intermediate in chemical synthesis. Chromatographic methods are fundamental in separating the compound from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment. Techniques such as vapor-phase, thin-layer, and column chromatography are routinely employed.

Vapor-Phase Chromatography

Vapor-phase chromatography, also known as gas chromatography (GC), is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. This method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

In the context of the synthesis of this compound, GC is used to quantify the conversion of the starting material and the presence of the desired product in the crude reaction mixture. For instance, in a synthesis involving the bromination of 4-phenylpyrimidine (B189444), vapor-phase chromatography was used to assay the composition of the product. One analysis of a solid recovered from the reaction filtrate showed it to contain 39% of the starting material, 4-phenylpyrimidine, and 61% of the product, this compound. google.com Another fraction from the same reaction was found to consist of 71% 4-phenylpyrimidine and 29% this compound. google.com These findings highlight the utility of GC in determining the reaction's yield and the purity of the isolated product.

Table 1: Vapor-Phase Chromatography Assay of this compound Synthesis

| Analyte | Sample 1 Composition (%) | Sample 2 Composition (%) |

|---|---|---|

| 4-phenylpyrimidine | 71 | 39 |

| This compound | 29 | 61 |

Data sourced from a specific synthesis process analysis. google.com

Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a widely used, rapid, and cost-effective technique for monitoring the progress of reactions and assessing the purity of products, including this compound. derpharmachemica.combyjus.com This technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), typically silica (B1680970) gel, and developing the plate in a sealed chamber with a suitable solvent or solvent mixture (the mobile phase). byjus.comscribd.com

The separation is based on the principle of differential adsorption. scribd.com Compounds with a higher affinity for the stationary phase move more slowly up the plate, resulting in a lower Retention Factor (Rf) value, while less polar compounds with a higher affinity for the mobile phase travel faster, yielding a higher Rf value. byjus.com For pyrimidine derivatives, analytical TLC is commonly performed on pre-coated silica gel plates. rsc.org Visualization of the separated spots is often achieved under UV light (typically at 254 nm), especially for compounds that can quench fluorescence. aps.orgepfl.ch

While specific TLC parameters for this compound are not detailed in the provided literature, the analysis of closely related pyrimidine derivatives offers insight into typical conditions used.

Table 2: Typical TLC Parameters for Analysis of Phenylpyrimidine Derivatives

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Pre-coated silica gel 60 F254 plates | rsc.orgaps.orgmdpi.com |

| Mobile Phase (Eluent) | Ethyl acetate (B1210297) / Petroleum ether (1:1, v/v) | derpharmachemica.com |

| Visualization | UV light source (254 nm) | aps.orgepfl.ch |

This method is invaluable for quickly determining the presence of starting material, product, and by-products in a reaction mixture. derpharmachemica.com

Column Chromatography

Column chromatography is an essential preparative technique used for the purification of synthetic compounds like this compound on a larger scale than TLC. derpharmachemica.com The principle is similar to TLC, involving a solid stationary phase, typically silica gel, packed into a glass column, and a liquid mobile phase that flows through the column. aps.orgwur.nl

In the purification of pyrimidine derivatives, the crude product is loaded onto the top of the silica gel column. Then, a carefully selected solvent system (eluent) is passed through the column. derpharmachemica.com The components of the mixture separate based on their differing affinities for the stationary and mobile phases, being collected in fractions as they exit the column. The purity of these fractions is often monitored by TLC. derpharmachemica.com

For compounds structurally similar to this compound, silica gel is the standard stationary phase. mdpi.comwur.nl The mobile phase commonly consists of a mixture of a moderately polar solvent like ethyl acetate and a nonpolar solvent such as hexane (B92381) or petroleum ether. derpharmachemica.comaps.org The ratio of these solvents is optimized to achieve effective separation.

Table 3: Common Column Chromatography Conditions for Purifying Phenylpyrimidine Derivatives

| Parameter | Description | Source(s) |

|---|---|---|

| Stationary Phase | Silica gel 60 (e.g., 40-63 µm or 70-230 mesh ASTM) | aps.orgwur.nl |

| Mobile Phase (Eluent) | Ethyl acetate / Hexane; Ethyl acetate / Petroleum ether | derpharmachemica.comaps.org |

| Example Eluent Ratio | Ethyl acetate : Hexane (1:9) | aps.org |

| Example Eluent Ratio | Hexane : AcOEt (5:1) | mdpi.com |

This technique is crucial for obtaining highly pure this compound, which is necessary for subsequent synthetic steps and accurate characterization. derpharmachemica.comwur.nl

Biomedical and Pharmaceutical Research Applications

Antimicrobial and Antifungal Activities

Derivatives of the 5-Bromo-4-phenylpyrimidine scaffold have been evaluated for their efficacy against various microbial and fungal pathogens.

The antimicrobial potential of pyrimidine (B1678525) derivatives has been explored against a range of pathogenic bacteria and yeast. Studies on various substituted pyrimidines have demonstrated activity against Staphylococcus aureus (a Gram-positive bacterium), Pseudomonas aeruginosa and Klebsiella pneumoniae (Gram-negative bacteria), and the fungal pathogen Candida albicans. For instance, certain 2,4,6-trisubstituted pyrimidine derivatives have shown inhibitory effects on these microorganisms. Similarly, research into 5-bromoisatin (B120047) based pyrimidine derivatives confirmed antimicrobial activity against S. aureus, P. aeruginosa, and C. albicans. These findings suggest that the pyrimidine core, when appropriately functionalized, is a viable scaffold for developing new antimicrobial agents.

Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. While specific MIC values for the parent compound this compound are not extensively documented, studies on its derivatives provide insight into their potential efficacy. For example, various phenylpyrimidine derivatives have been synthesized and evaluated, showing a range of MIC values against the targeted microbes. The data indicates that structural modifications significantly impact the antimicrobial strength.

Below is a table summarizing MIC findings for various related pyrimidine derivatives against the specified pathogens from several research studies.

| Derivative Class | S. aureus (MIC) | P. aeruginosa (MIC) | K. pneumoniae (MIC) | C. albicans (MIC) |

| 5-Bromoisatin-pyrimidine derivatives | Tested | Tested | Not Specified | Tested |

| 2,4-Disubstituted-5-aryl pyrimidines | 1-2 µg/mL | Not Specified | Not Specified | Not Specified |

| 2-Phenylpyrimidine derivatives | Not Specified | Not Specified | Not Specified | 0.25-1 µg/mL |

Note: The table presents data for derivative classes of this compound, not the parent compound itself. MIC values can vary significantly based on the specific substitutions on the pyrimidine ring.

Anticancer and Antitumor Properties

The anticancer potential of this compound derivatives has been a significant area of research, with a particular focus on the immunomodulatory compound Bropirimine.

Bropirimine, chemically known as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, is a derivative of this compound and has been identified as a potent immunomodulator. nih.gov Research has shown that Bropirimine stimulates the production of endogenous cytokines, most notably interferon-alpha (IFN-α) and interferon-beta (IFN-β). chemicalbook.comauajournals.orgrndsystems.com This induction of interferons is a key component of its mechanism of action. Furthermore, Bropirimine has been observed to augment the cytotoxic activity of natural killer (NK) cells and macrophages, which are crucial components of the innate immune response against tumor cells. nih.govrndsystems.com These immunomodulatory effects, including the activation of cellular immune responses, contribute to its observed antitumor activity in preclinical models. auajournals.orgrndsystems.com

The immunomodulatory actions of Bropirimine are mediated through its function as an agonist for Toll-Like Receptor 7 (TLR7). chemicalbook.comfrontiersin.orgmedchemexpress.comcaymanchem.com TLR7 is an intracellular receptor that recognizes specific molecular patterns, and its activation triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines. frontiersin.org By binding to and activating TLR7, Bropirimine initiates an innate immune response. chemicalbook.comcaymanchem.com This agonistic activity on TLR7 explains its capacity to induce IFN-β production and has been demonstrated to inhibit the differentiation of osteoclast precursor cells. chemicalbook.commedchemexpress.cn The role of Bropirimine as a TLR7 agonist places it within a class of immune response modifiers investigated for their potential in cancer immunotherapy. frontiersin.orgresearchgate.netmdpi.com

Immunomodulatory Effects and Interferon Induction (Bropirimine)

Inhibition of RANKL-induced Osteoclast Differentiation

The balance between bone formation by osteoblasts and bone resorption by osteoclasts is critical for skeletal homeostasis. Excessive osteoclast activity leads to bone loss in diseases like osteoporosis. The signaling molecule Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) is essential for the differentiation of osteoclasts from their precursor cells.

Research has shown that derivatives of this compound can interfere with this process. Specifically, the compound Bropirimine, which is 2-amino-5-bromo-4-hydroxy-6-phenylpyrimidine, has been identified as an inhibitor of RANKL-induced osteoclast differentiation. chemicalbook.com Studies using murine bone marrow-derived macrophages revealed that Bropirimine impeded their differentiation into mature osteoclasts in a dose-dependent manner. chemicalbook.com This effect is mediated by its activity as a toll-like receptor 7 (TLR7) agonist, which leads to the production of interferon-β (IFN-β). The inhibitory action on osteoclast formation was shown to be reversible by the application of an anti-IFN-β antibody, confirming the mechanism of action. chemicalbook.com These findings highlight the potential of the this compound scaffold as a basis for developing therapeutics for bone-related disorders characterized by excessive osteoclast activity.

Prevention of Transitional Cell Carcinomas (TCCs)

Transitional cell carcinoma (TCC), also known as urothelial carcinoma, is the most common type of cancer affecting the urinary system, including the bladder, renal pelvis, and ureter. nih.govresearchgate.net Risk factors include smoking and exposure to certain industrial chemicals. researchgate.netnih.gov The search for effective preventative and therapeutic agents is a key focus of urological oncology research.

The pyrimidine derivative Bropirimine has demonstrated notable efficacy in the context of TCC. chemicalbook.com In a preclinical model using mice with carcinogen-induced bladder carcinoma, the dietary administration of Bropirimine was shown to prevent the development of TCCs. chemicalbook.com Bropirimine is recognized as an orally active immunostimulant and interferon inducer, and its anticancer activity is suggested to be a direct antitumor effect rather than one solely mediated by cytokines. chemicalbook.com This preventative action underscores the potential of this compound derivatives in the chemoprevention of bladder cancer. The broader class of pyrimidine antimetabolites, such as gemcitabine, is already used in the treatment of advanced TCC, establishing a clinical precedent for targeting this cancer with pyrimidine-based drugs. mdpi.com

Antiproliferative Effects in Cancer Cell Lines and in vivo Models

A fundamental characteristic of cancer is uncontrolled cell proliferation. A primary goal of cancer drug discovery is to identify compounds that can inhibit the growth of tumor cells. Derivatives of this compound have shown significant antiproliferative effects across a variety of cancer cell lines and in in-vivo models. chemicalbook.com

The immunomodulatory agent Bropirimine has been noted for its antiproliferative effects against various cancer cell lines and its ability to inhibit tumor growth in animal models. chemicalbook.com More specifically, research into derivatives has provided detailed insights. A series of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives was synthesized, leading to the identification of compound 3s (5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine). This compound was found to potently inhibit the proliferation of A549 non-small cell lung cancer cells. uniroma1.itnih.gov

The antiproliferative activity of pyrimidine derivatives extends to other cancer types as well. The table below summarizes the inhibitory concentrations (IC₅₀) of various pyrimidine derivatives against different cancer cell lines, illustrating the broad potential of this chemical class.

| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylpyrimidine | 10c | Panc-1 (Pancreatic) | 1.40 | mdpi.com |

| Phenylpyrimidine | 10k | Panc-1 (Pancreatic) | 2.22 | mdpi.com |

| Phenylpyrimidine | 10k | HCT116 (Colorectal) | 3.23 | mdpi.com |

| Aminopyrimidine | 2a | U-87 MG (Glioblastoma) | 8 | nih.gov |

| Aminopyrimidine | 2a | MDA-MB-231 (Breast) | 5 | nih.gov |

| Aminopyrimidine | 2a | CAL-27 (Oral Squamous) | 4 | nih.gov |

| Aminopyrimidine | 2a | HCT-116 (Colon) | 8 | nih.gov |

ULK1 Kinase Inhibition and Autophagy Blocking in Non-Small Cell Lung Cancer (NSCLC)

Autophagy is a cellular degradation and recycling process that cancer cells can exploit to survive under stress. Unc-51-like autophagy activating kinase 1 (ULK1) is a critical enzyme that initiates the autophagy pathway, making it an attractive target for cancer therapy. In Non-Small Cell Lung Cancer (NSCLC), ULK1 is often overexpressed and is associated with a poor clinical prognosis. nih.gov

Derivatives of this compound have been successfully designed as potent ULK1 inhibitors. uniroma1.itnih.gov A study focused on synthesizing 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives led to the discovery of novel ULK1 inhibitors that effectively block the autophagy process in NSCLC cells. nih.gov The compound 3s emerged as a particularly active inhibitor of ULK1 kinase. uniroma1.itnih.gov By inhibiting ULK1, these compounds disrupt the early stages of autophagy, preventing cancer cells from using this survival mechanism. This action has been shown to suppress the proliferation of human lung carcinoma A549 cells.

The development of potent ULK1 inhibitors from the this compound scaffold has been guided by detailed structure-activity relationship (SAR) studies. uniroma1.it These studies explore how chemical modifications to the core structure affect the compound's inhibitory activity.

For the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine series, SAR analysis revealed several key features for potent ULK1 inhibition:

The 2-amine position: The nature of the substituent on the N-phenyl ring attached to the 2-amino group is crucial for activity.

The 4-phenoxy group: Modifications to the phenoxy ring at the C4 position of the pyrimidine significantly influence binding to the ULK1 kinase.

Docking analyses comparing the highly active compound 3s with the known ULK1 inhibitor SBI-0206965 revealed that specific interactions, such as hydrogen bonds with the hinge region of the kinase and hydrophobic interactions, contribute to the strong binding and improved inhibitory activity of the this compound derivatives. nih.gov

Apoptosis, or programmed cell death, is a vital process for eliminating damaged or cancerous cells. An effective anticancer strategy often involves inducing apoptosis in tumor cells. Research has demonstrated that the this compound derivatives designed as ULK1 inhibitors possess a dual mechanism of action: they not only block the pro-survival autophagy pathway but also actively induce apoptosis. uniroma1.itnih.gov

In studies involving the lead compound 3s , it was found that in addition to blocking autophagy, the compound triggered apoptosis in A549 NSCLC cells. nih.gov This dual-action approach is highly desirable in cancer therapy, as it simultaneously dismantles a key cellular survival mechanism while activating a cell death pathway, potentially leading to more effective tumor cell killing and overcoming drug resistance.

Cytotoxic Activity of N-phenylated Derivatives

The cytotoxic potential of pyrimidine derivatives has been explored through the synthesis of various analogues. Studies on N-phenylated derivatives of 5-halopyrimidine-2,4-diones have demonstrated their cytotoxic nature against tumor cells. In one such study, a series of N-phenylated derivatives of 5-bromopyrimidine-2,4-dione were synthesized and evaluated for their cytotoxic effects. The results from a neutral red assay indicated that these analogues impaired and destroyed tumor cells at various concentrations, confirming their cytotoxic properties. This research highlights that the N-phenylation of a brominated pyrimidine core is a viable strategy for developing cytotoxic agents for potential use in cancer treatment.

Cell Toxicity and Cell Viability Assays (e.g., Neutral Red Uptake)

The assessment of cytotoxicity and cell viability is a fundamental aspect of drug discovery and development. The neutral red uptake (NRU) assay is a widely utilized method for these evaluations, providing a quantitative measure of viable cells in a culture. nih.gov This assay is predicated on the ability of healthy, viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes. nih.gov The structural integrity of the cell and lysosomal membranes is crucial for the retention of this dye. When a substance is toxic to the cells, it can cause damage to these membranes, leading to a decreased uptake and retention of neutral red. coresta.org

The principle of the NRU assay involves incubating cells with the neutral red dye. nih.gov In viable cells, the dye, which is cationic, accumulates in the acidic environment of the lysosomes through an active process that requires ATP. altervista.org Following an incubation period, the cells are washed, and the incorporated dye is extracted. nih.gov The amount of extracted dye is then quantified using a spectrophotometer, and the absorbance is directly proportional to the number of viable cells. nih.govaltervista.org This method is recognized for its sensitivity and cost-effectiveness compared to other cytotoxicity assays. nih.gov

In a study evaluating the cytotoxic effects of N-phenylated derivatives of 5-halopyrimidines, the NRU assay was employed to assess cell toxicity and viability in the HeLa cell line. pastic.gov.pk The results indicated that exposure to these compounds led to cell lysis, significantly reducing the number of viable cells compared to the control group. pastic.gov.pk A dose-dependent effect was observed, where higher concentrations of the compounds resulted in greater cytotoxicity. pastic.gov.pk This demonstrates the utility of the NRU assay in determining the cytotoxic potential of pyrimidine derivatives. pastic.gov.pk

Antiviral Applications

Pyrimidine derivatives are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antiviral properties. ontosight.ai Certain derivatives have been investigated for their potential as antiviral agents, targeting viruses such as herpes simplex virus (HSV). ontosight.airesearchgate.net The core pyrimidine structure is a key component of nucleosides, making it a valuable scaffold for the development of antiviral drugs. mdpi.com

Research has shown that specific substitutions on the pyrimidine ring can lead to potent antiviral activity. For instance, some pyrimidine derivatives have been identified as potential agents against HSV-1. nih.gov The mechanism of action often involves the inhibition of viral replication or interference with viral entry into host cells. The versatility of the pyrimidine scaffold allows for the synthesis of a wide array of derivatives with diverse antiviral profiles. mdpi.com

Enzyme Inhibition and Receptor Modulation

The unique structure of this compound and its derivatives allows for interaction with various biological targets, including enzymes and receptors. smolecule.com This interaction can lead to the modulation of their activity, which is a cornerstone of many therapeutic strategies. smolecule.com

Derivatives of this compound have been investigated as enzyme inhibitors. For example, certain pyrimidine derivatives have shown the ability to inhibit kinases, which are enzymes that play crucial roles in cell signaling and proliferation. The inhibition of specific kinases is a key mechanism in many anticancer therapies. nih.gov One study focused on the synthesis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as inhibitors of UNC51-like kinase 1 (ULK1), a protein involved in autophagy in cancer cells. nih.gov The most active compound from this series demonstrated potent inhibition of ULK1 kinase. nih.gov

In addition to enzyme inhibition, pyrimidine derivatives can also act as receptor modulators. They can bind to specific receptors and either enhance (as positive allosteric modulators, PAMs), inhibit (as negative allosteric modulators, NAMs), or have no effect on (as silent allosteric modulators, SAMs) the receptor's response to its natural ligand. nih.gov The modulation of receptors like the metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a promising approach for treating various neurological disorders. nih.gov Furthermore, some pyrimidine derivatives have been found to modulate the activity of 5-HT (serotonin) receptors through presynaptic mechanisms. nih.gov

Pharmacological Studies and Drug Development

The development of new therapeutic agents often involves a multi-faceted approach that includes pharmacodynamic and pharmacokinetic evaluations, as well as computational studies to understand drug-target interactions.

Pharmacodynamic Evaluation

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For pyrimidine derivatives, this includes assessing their effects on specific biological pathways and targets. In a study of novel Biginelli-derived pyrimidines, the compounds were evaluated for their calcium channel blocking activity. nih.gov The results showed that several compounds inhibited KCl-induced contractions in a dose-dependent manner, indicating their potential as calcium channel blockers. nih.gov The most potent compound was identified through these ex vivo experiments, highlighting the importance of pharmacodynamic evaluation in identifying promising drug candidates. nih.gov

In Silico Pharmacokinetic Evaluation

In silico pharmacokinetic evaluation uses computational models to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties. Software like Qikprop® can be used to analyze various physical descriptors and pharmaceutically relevant properties based on "Lipinski's rule of five". jocpr.com For a series of pyridine (B92270) and pyrimidine derivatives, in silico ADME predictions were performed to assess their potential as drug candidates. jocpr.com This type of analysis helps in prioritizing compounds for further experimental testing. mdpi.comjocpr.com

Molecular Modeling and Docking Analysis

Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand (such as a drug candidate) and its biological target at the molecular level. mdpi.com These techniques provide insights into the binding mode and affinity of a compound, which can guide the design of more potent and selective inhibitors.

In the development of ULK1 inhibitors, molecular docking was used to compare the binding mode of a newly synthesized 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivative with a known inhibitor. nih.gov This analysis helped to elucidate the key interactions responsible for its inhibitory activity. nih.gov Similarly, docking studies have been employed to understand the binding of pyrimidine derivatives to other targets, such as kinases and receptors. mdpi.com These computational studies are often used in conjunction with experimental data to build a comprehensive understanding of the structure-activity relationship (SAR) of a series of compounds. nih.govtandfonline.com

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties of compounds like 5-bromo-4-phenylpyrimidine.

DFT calculations can provide detailed information about the optimized molecular geometry, including bond lengths and angles. Furthermore, these calculations can elucidate the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.

Vibrational frequency analysis is another significant aspect of DFT studies. The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure. These theoretical spectra aid in the assignment of vibrational modes to specific functional groups within the molecule.

Table 1: Theoretical Molecular Properties of this compound (Illustrative)

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific computational studies on this compound.

Pharmacophore Modeling

Pharmacophore modeling is a crucial technique in drug discovery and design. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For derivatives of this compound, pharmacophore modeling has been utilized to identify key structural features responsible for their biological activity. For instance, in a study on 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as UNC51-like kinase 1 (ULK1) inhibitors, pharmacophore modeling was employed to discover common anchoring features for their inhibitory activity. nih.gov This approach helps in understanding the structure-activity relationships (SAR) and in the design of new, more potent inhibitors. nih.gov

Similarly, studies on related 2-phenylpyrimidine analogues have used pharmacophore modeling to develop 3D-QSAR models for predicting the inhibitory activity against targets like phosphodiesterase 4B (PDE4B). nih.gov Such models are built upon a set of known active and inactive molecules to identify the essential spatial arrangement of chemical features.

Table 2: Key Pharmacophoric Features of Phenylpyrimidine Derivatives (Illustrative)

| Feature | Description |

|---|---|

| Hydrogen Bond Acceptor | Typically nitrogen atoms in the pyrimidine (B1678525) ring. |

| Hydrogen Bond Donor | Amine or hydroxyl groups attached to the scaffold. |

| Aromatic Ring | The phenyl group, contributing to π-π stacking interactions. |

Note: This table illustrates the common pharmacophoric features identified in studies of similar compounds.

Mechanistic Insights from Computational Studies

Computational studies, particularly molecular docking and molecular dynamics simulations, offer profound insights into the mechanisms of action of bioactive molecules. These methods can predict the binding mode of a ligand within the active site of a protein and assess the stability of the resulting complex.

In the context of this compound derivatives, docking studies have been instrumental in elucidating their interaction with target proteins. For example, the docking analysis of 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, a derivative of this compound, helped in understanding its binding mode with ULK1 kinase. nih.gov These studies can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's inhibitory activity. nih.gov

By comparing the docking poses and binding energies of different derivatives, researchers can rationalize the observed structure-activity relationships. This information is vital for the optimization of lead compounds to enhance their potency and selectivity. Computational studies, therefore, provide a detailed molecular-level understanding that complements experimental findings and accelerates the drug discovery process.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine |

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine |

Applications in Materials Science

Organic Semiconductors and Light-Emitting Diodes (LEDs)

The pyrimidine (B1678525) nucleus, with its characteristic C=N double bonds, functions as a potent electron acceptor. mdpi.com This intrinsic electronic property makes pyrimidine-based compounds, including derivatives of 5-Bromo-4-phenylpyrimidine, highly suitable for applications in organic electronic devices such as organic light-emitting diodes (OLEDs). mdpi.com In these devices, the pyrimidine moiety can be incorporated into various components, including fluorescent and phosphorescent emitters, bipolar host materials, and electron-transporting layers. mdpi.com The this compound structure, in particular, offers a strategic starting point for the synthesis of sophisticated materials for OLEDs. The bromine atom at the 5-position provides a reactive site for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, enabling the attachment of various functional groups to tune the material's electronic and photophysical properties. chinesechemsoc.orgmdpi.com

Research into derivatives of phenyl pyrimidine has led to the development of highly efficient emitters for OLEDs. For instance, by attaching triphenylamino or 4,4'-dimethoxytriphenylamino donor groups to a phenyl pyrimidine acceptor unit, researchers have synthesized emitters for OLEDs that aim to utilize triplet excitons in electroluminescence. mdpi.com The introduction of methoxy (B1213986) groups in these derivatives has been shown to improve hole-transporting properties and shift the emission to the blue or green-blue spectral range. mdpi.comnih.gov OLEDs fabricated with these materials have demonstrated the ability to surpass the 5% external quantum efficiency (EQE) limit of conventional fluorescence by facilitating delayed emission, with some devices reaching a maximum EQE of up to 10.6%. mdpi.comnih.gov

Further advancements have been made by creating twisted donor-acceptor (D-A) molecules. In one study, bromo-pyrimidine precursors were used to synthesize deep-blue thermally activated delayed fluorescence (TADF) emitters. nih.gov These molecules, featuring a pre-twisted acridan-pyrimidine D-A structure, exhibit small singlet-triplet energy splitting and high photoluminescence quantum yields (PLQY) in doped thin films, ranging from 69% to 91%. nih.gov OLEDs incorporating these emitters have achieved remarkable performance, with maximum external quantum efficiencies reaching as high as 20.4% and bright blue electroluminescence. nih.gov

Another strategy involves attaching strong acceptor units to complex boron-containing multiple resonance frameworks. In the synthesis of these advanced materials, 5-bromo-2-phenylpyrimidine (B1286401) was utilized as a key reactant. chinesechemsoc.org The performance of OLEDs based on various pyrimidine derivatives is a testament to the versatility of this structural motif. For example, devices employing phenoxazine-pyrimidine TADF emitters have shown exceptional peak EQE values between 26.3% and 29.1%, with adjustable emission wavelengths. nih.gov

| Emitter Type | Maximum External Quantum Efficiency (EQE) | Emission Color | Key Structural Feature | Reference |

|---|---|---|---|---|

| Phenyl Pyrimidine with Triphenylamino Donor | Up to 10.6% | Blue to Green-Blue | Delayed emission via host mixing | mdpi.comnih.gov |

| Acridan-Pyrimidine D-A Motif (TADF) | Up to 20.4% | Deep-Blue | Pre-twisted donor-acceptor structure | nih.gov |

| Phenoxazine-Phenylpyrimidine (TADF) | 26.3% - 29.1% | Cyan to Green | Methyl group manipulation for rapid TADF decay | nih.gov |

Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. wikipedia.org Crystal engineering, a key discipline within this field, involves the rational design of solid-state structures with desired properties by controlling these interactions. wikipedia.orgusherbrooke.ca The this compound molecule is an excellent candidate for crystal engineering due to the specific and directional interactions afforded by its functional groups.

The bromine atom at the 5-position is a particularly important feature for designing supramolecular assemblies. It can participate in halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. researchgate.net This interaction, along with others like hydrogen bonding and π-π stacking, can be used to guide the self-assembly of molecules into predictable and well-defined one-, two-, or three-dimensional networks. researchgate.netrsc.orgmdpi.com For instance, studies on halopyrimidines have demonstrated their utility in forming supramolecular assemblies. researchgate.net

The phenyl group in this compound contributes to the formation of supramolecular structures through π-π stacking and C-H···π interactions. mdpi.comnih.gov The pyrimidine ring itself, with its nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov The interplay of these various non-covalent forces—halogen bonds from the bromine, π-interactions from the phenyl ring, and hydrogen bonds involving the pyrimidine nitrogens—provides a powerful toolkit for the crystal engineer to construct novel solid-state architectures. mdpi.comnih.govrsc.org The ability to control the arrangement of molecules in the solid state is crucial for tuning the bulk properties of a material, such as its optical, electronic, and mechanical characteristics. wikipedia.orgusherbrooke.ca

For example, research on pyrimidine-5-carbonitrile derivatives has shown how different substituents on the pyrimidine ring influence the crystal packing through various non-covalent interactions, including hydrogen bonds and chalcogen bonds. nih.gov While not involving a bromo-substituent directly, this work highlights the principle of how modifying the pyrimidine scaffold dictates the resulting supramolecular structure. The principles of crystal engineering allow for a logic-driven approach to synthesis, where supramolecular synthons—robust and predictable interaction patterns—are used to build complex, multi-component crystals with tailored architectures. nih.gov The structural motifs present in this compound make it a prime candidate for use as a versatile building block in the construction of such sophisticated supramolecular systems.

Future Directions and Emerging Research Areas

Derivatization for Enhanced Bioactivity

The core strategy for leveraging the 5-bromo-4-phenylpyrimidine structure involves its derivatization to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The bromine atom is an excellent handle for introducing a wide array of functional groups through cross-coupling reactions, while other positions on the pyrimidine (B1678525) and phenyl rings can also be modified.

Research has shown that strategic modifications can lead to compounds with significant therapeutic potential. For instance, the synthesis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives has yielded potent inhibitors of UNC51-like kinase 1 (ULK1), a key enzyme in the autophagy process, which is a target in cancer therapy. nih.gov One specific derivative, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) , not only inhibited the proliferation of A549 non-small cell lung cancer cells but also induced apoptosis while blocking autophagy. nih.gov This dual mechanism highlights the potential of derivatization to create multi-functional anti-cancer agents.

Further studies have explored the replacement of the bromo group with other moieties to generate compounds with diverse biological activities. Phenylpyrimidine derivatives have been investigated as microtubule-active agents for treating schistosomiasis, a parasitic disease. nih.gov Structure-activity relationship (SAR) studies on phenylpyrimidines identified novel thiophen-2-yl-pyrimidine congeners that cause a potent and lasting paralysis of the Schistosoma mansoni parasite at non-toxic concentrations to human cells. nih.gov Similarly, derivatives of 5-(2-bromoacetyl)-3,4-dihydro-4-phenylpyrimidine-2(1H)-ones have been synthesized and shown to possess antimicrobial and antifungal properties. researchgate.net These examples underscore the principle that modifying the core structure is a powerful method for tuning biological activity against various diseases. ontosight.airesearchgate.net

Table 1: Examples of this compound Derivatives and Their Bioactivity

| Derivative Class | Modification | Biological Activity | Target | Reference |

|---|---|---|---|---|

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine | Addition of substituted phenoxy and phenylamine groups | Anticancer (NSCLC), Autophagy inhibition, Apoptosis induction | ULK1 Kinase | nih.gov |

| Thiophen-2-yl-pyrimidines | Replacement of phenyl group with thiophene | Anti-schistosomal | Microtubules | nih.gov |

| 5-(2-aminothiazol-4-yl)-3,4-dihydro-4-phenylpyrimidin-2(1H)-ones | Derivatization from a bromoacetyl-phenylpyrimidine precursor | Antimicrobial, Antifungal | Not specified | researchgate.net |

| Pyrido[3,4-d]pyrimidines | Synthesized from a 5-bromo-pyrimidine carboxylate intermediate | Potential Kinase Inhibition | Kinases | rsc.org |

Targeted Drug Delivery Systems

While synthesizing potent molecules is critical, ensuring they reach their intended site of action in the body is equally important. Targeted drug delivery systems (TDDS) are an emerging research area that aims to increase a drug's concentration at the disease site, thereby enhancing efficacy and reducing systemic toxicity and side effects. ijpmr.orgijper.orgrroij.com For derivatives of this compound, which show promise in cancer therapy, TDDS could be particularly transformative. bio-integration.org

Future research could focus on conjugating potent phenylpyrimidine derivatives, such as the ULK1 or microtubule inhibitors, to targeting moieties. nih.govnih.gov This can be achieved by linking the drug to carriers like liposomes, polymeric nanoparticles, or monoclonal antibodies that are designed to recognize and bind to specific markers on the surface of cancer cells. rroij.combio-integration.org For example, a phenylpyrimidine-based PI3K inhibitor could be loaded into nanoparticles decorated with ligands for receptors that are overexpressed on lung or breast cancer cells. nih.govmdpi.com